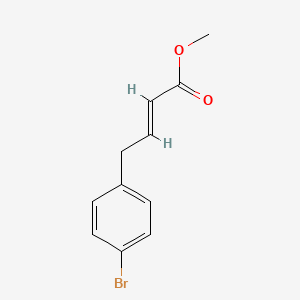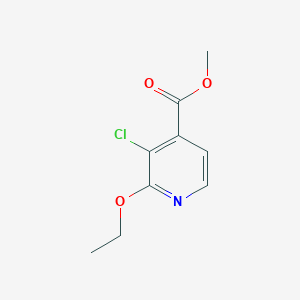
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol: is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a phenyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of an ethoxy group. The final step involves the addition of a methanol group to the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of automated systems ensures precision and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form simpler phenyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-Bromo-5-chloro-4-ethoxyphenyl)formaldehyde or (3-Bromo-5-chloro-4-ethoxyphenyl)carboxylic acid.
Aplicaciones Científicas De Investigación
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of specific enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-5-chloro-4-methoxyphenyl)methanol
- (3-Bromo-5-chloro-4-ethoxyphenyl)ethanol
- (3-Bromo-5-chloro-4-ethoxyphenyl)acetone
Uniqueness
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and ethoxy groups on the phenyl ring, along with the methanol group, makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10BrClO2 |
|---|---|
Peso molecular |
265.53 g/mol |
Nombre IUPAC |
(3-bromo-5-chloro-4-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 |
Clave InChI |
AXMRSYZFCXNZRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)



![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)

